molecular formula C8H14N2O B3350008 (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one CAS No. 248914-21-8

(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one

Cat. No.: B3350008
CAS No.: 248914-21-8
M. Wt: 154.21 g/mol
InChI Key: CSBUPKXPDSKABE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one is a chiral bicyclic lactam that has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. This compound features a hexahydro-pyrido-pyrazine core, which is a structural motif found in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method starts with the condensation of an amino acid derivative with a diketone, followed by cyclization under acidic or basic conditions. The stereochemistry is controlled by using enantiomerically pure starting materials or chiral catalysts.

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of pyrido-pyrazine derivatives under high pressure and temperature. This method ensures high yield and purity, making it suitable for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into various reduced forms, such as dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles like amines or thiols for substitution.

Major Products:

    Oxidation: N-oxides.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one is utilized in several fields:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a scaffold in drug design, particularly for its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific application, but generally, it can modulate biological processes by binding to proteins and altering their function.

Comparison with Similar Compounds

    Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one: The non-chiral version of the compound.

    Octahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one: A more saturated analog.

    Hexahydro-1H-pyrido[1,2-a]pyrazin-4(2H)-one: A positional isomer with different reactivity.

Uniqueness: (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral or differently substituted counterparts. Its specific stereochemistry can result in selective interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

(9aS)-1,2,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-6-10-4-2-1-3-7(10)5-9-8/h7H,1-6H2,(H,9,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBUPKXPDSKABE-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(=O)NCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CC(=O)NC[C@@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one
Reactant of Route 2
(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one
Reactant of Route 3
(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one
Reactant of Route 4
(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one
Reactant of Route 5
(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.